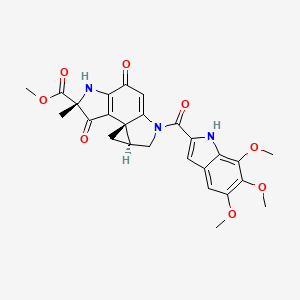

Duocarmycin a

概要

説明

Duocarmycin A is a member of a series of related natural products first isolated from Streptomyces bacteria in 1978. It is notable for its extreme cytotoxicity and represents a class of exceptionally potent antitumor antibiotics. This compound binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position, leading to the disruption of nucleic acid architecture and eventual tumor cell death .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of Duocarmycin A involves several key steps. One notable method includes a copper-mediated intramolecular aryl amination reaction using a combination of copper(I) iodide and cesium acetate. This reaction effectively constructs all aryl-nitrogen bonds of this compound . The synthesis also involves the formation of the cyclopropapyrroloindole motif, which is responsible for DNA alkylation .

Industrial Production Methods: Industrial production of this compound is not widely documented due to its complex structure and potent biological activity. advancements in synthetic strategies and tactics have made significant progress in the laboratory-scale synthesis of this compound .

化学反応の分析

Types of Reactions: Duocarmycin A primarily undergoes DNA alkylation reactions. It binds to the minor groove of DNA and alkylates the nucleobase adenine at the N3 position . This alkylation is irreversible and disrupts the nucleic acid architecture, leading to tumor cell death .

Common Reagents and Conditions: The alkylation reaction proceeds in less than one hour at temperatures ranging from 4 to 25 degrees Celsius. The dienone cyclopropane moieties of this compound are unreactive toward conventional nucleophiles at pH 7, making the reaction highly specific .

Major Products Formed: The major product formed from the alkylation reaction is the alkylated DNA, which leads to the disruption of DNA structure and function, ultimately causing cell death .

科学的研究の応用

Applications in Cancer Therapy

1. Antibody-Drug Conjugates (ADCs)

Duocarmycin A has been extensively utilized as a cytotoxic payload in ADCs. These biotherapeutics combine the targeting capabilities of monoclonal antibodies with the potent cytotoxic effects of this compound. Over 15 duocarmycin-based ADCs are currently under investigation, with several having advanced to clinical trials. For instance, SYD985, a HER2-targeting ADC, has shown promising results and received Fast-Track Designation by regulatory authorities .

2. Preclinical and Clinical Studies

Recent studies have demonstrated the efficacy of this compound derivatives across various cancer types. For example, duocarmycin analogs have been shown to significantly reduce colony formation in cancer cell lines in vitro, indicating their potential as effective therapeutic agents . Moreover, clinical trials have highlighted the safety profiles and therapeutic benefits of these ADCs, although challenges remain regarding their pharmacokinetics and toxicity .

Case Studies

Case Study 1: SYD985

SYD985 is an ADC that combines a HER2-targeting antibody with this compound. In preclinical studies, it exhibited high anticancer efficacy against HER2-positive tumors while maintaining a favorable safety profile. The drug's mechanism involves selective delivery to tumor cells, minimizing damage to normal tissues .

Case Study 2: DSA (Duocarmycin SA)

Duocarmycin SA has shown remarkable potency against acute myeloid leukemia (AML) cell lines with IC50 values in the picomolar range. Studies indicate that DSA induces DNA double-strand breaks and apoptosis in AML cells, suggesting its potential as a standalone treatment or in combination with existing therapies .

Comparative Efficacy

The following table summarizes key findings from recent studies on the efficacy of this compound and its derivatives compared to other chemotherapeutic agents:

| Compound | Cancer Type | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| This compound | Various solid tumors | 0.12 | DNA alkylation | High potency; selective for minor groove |

| DSA | Acute Myeloid Leukemia | 0.011 | Induces DNA double-strand breaks | Effective at very low concentrations |

| KW-2189 | Solid tumors | Varies | DNA alkylation | More efficacious than standard therapies |

Challenges and Future Directions

Despite the promising applications of this compound, several challenges persist:

- Toxicity : Understanding the toxicological profile is critical for advancing these compounds into clinical use.

- Resistance Mechanisms : Research into cellular mechanisms that confer resistance will be essential for optimizing treatment regimens.

- Regulatory Hurdles : Navigating the regulatory landscape for ADCs can be complex due to their novel mechanisms.

Future research should focus on refining delivery systems, enhancing selectivity for tumor cells, and exploring combination therapies that leverage the unique properties of this compound.

作用機序

Duocarmycin A exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position. This irreversible alkylation disrupts the nucleic acid architecture, leading to DNA cleavage and tumor cell death via apoptosis . The molecular targets of this compound include DNA and proteins involved in DNA replication and repair .

類似化合物との比較

- Duocarmycin SA

- CC-1065

- Yatakemycin

- Adozelesin

- Bizelesin

- Carzelesin

Duocarmycin A stands out due to its specific DNA-binding properties and its potential for use in targeted cancer therapies .

生物活性

Duocarmycin A is a member of the duocarmycin family, which consists of potent cytotoxic agents originally derived from the bacterium Streptomyces. These compounds have garnered significant attention due to their unique mechanism of action, characterized by selective binding to the minor groove of DNA and subsequent alkylation of adenine bases. This article delves into the biological activity of this compound, highlighting its antitumor properties, mechanisms of action, and relevant case studies.

This compound exerts its cytotoxic effects through a well-defined mechanism involving:

- DNA Binding : The compound binds selectively to the minor groove of DNA, forming covalent adducts primarily with adenine bases. This interaction disrupts the normal structure and function of DNA, inhibiting replication and transcription processes .

- Alkylation : The alkylating nature of this compound leads to the formation of stable DNA adducts that are difficult for cells to repair, resulting in apoptosis, particularly in rapidly dividing cancer cells .

- Cell Cycle Impact : Studies indicate that this compound's cytotoxicity varies across different cell cycle phases, with cells in late G1 and mid-S phases being particularly sensitive .

Cytotoxicity Profile

The potency of this compound can be quantified through its inhibitory concentration (IC50) values across various cell lines. Below is a summary table illustrating the IC50 values for this compound and its analogs:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | Balb 3T3/H-Ras | 0.3 |

| DSA | Molt-4 Leukemia | 0.05 |

| DUMA | Human Lung Carcinoma | 0.12 |

| DU-86 | Various Tumors | 0.23 |

These values indicate that this compound and its derivatives are highly effective at low concentrations, underscoring their potential as anticancer agents .

Case Studies and Clinical Applications

Several studies have explored the therapeutic potential of this compound in various cancer types:

- MGC018 : This is a duocarmycin-based antibody-drug conjugate (ADC) targeting B7-H3. Preclinical studies demonstrated significant antitumor activity against B7-H3-positive human tumor cell lines, with favorable pharmacokinetics and safety profiles in animal models .

- SYD985 : Another duocarmycin-based ADC that has shown promise in clinical trials for HER2-positive cancers. It exhibited potent cytotoxic effects in vitro and demonstrated efficacy in mouse xenograft models .

- Adozelesin : In a comparative study with other chemotherapeutics such as doxorubicin and vinblastine, adozelein (a duocarmycin derivative) significantly reduced colony formation across various human cancer types, indicating its superior efficacy .

Challenges and Future Directions

Despite the promising results associated with this compound, several challenges remain:

- Toxicity : The non-specific toxicity towards normal cells necessitates targeted delivery systems such as ADCs to minimize side effects while maximizing therapeutic efficacy .

- Resistance Mechanisms : Understanding how cancer cells develop resistance to duocarmycins is crucial for improving their clinical application. Ongoing research aims to elucidate these mechanisms and develop strategies to overcome them .

特性

IUPAC Name |

methyl (1R,4R,12S)-4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3/t12-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVARJHZBXHUSO-DZQVEHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922656 | |

| Record name | Duocarmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-34-5 | |

| Record name | Methyl (6R,7bR,8aS)-1,2,4,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxo-2-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]cyclopropa[c]pyrrolo[3,2-e]indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duocarmycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUOCARMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJV9990868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。